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Emergency Management of Chloroprocaine Overdose

Local Anesthetic Systemic Toxicity (LAST) is a rare but life-threatening condition that can occur with

chloroprocaine overdose, primarily affecting the central nervous system (CNS) and cardiovascular system

(CVS) [1]. The following guide outlines the critical steps for management.

Action Stage Primary Actions Key Considerations & Specifics

| Immediate First Steps | 1. Stop the injection immediately. [2] 2. Call for emergency support/backup. [3] 3.

Assess airway, breathing, and circulation. [2] | • Get help and ensure resuscitation equipment and drugs are

available. [3] | | Airway & Breathing Management | 1. Administer 100% oxygen. [3] 2. Assist or control

ventilation if the patient is underventilating or apneic. [4] [3] | • Early airway management is critical to

correct hypoxemia and acidosis, which can prevent cardiac arrest. [2] • Be prepared for endotracheal

intubation. [1] [2] | | Seizure Control | 1. Administer a benzodiazepine (first-line). [1] [2] 2. Alternative:

Consider propofol at the lowest effective dose. [2] | • Benzodiazepines are preferred due to limited cardiac

depression. [2] • Avoid large doses of propofol as it can worsen hypotension and cardiac depression,

especially in unstable patients. [2] | | Advanced Management: Lipid Emulsion Therapy | Administer 20%

Lipid Emulsion (e.g., Intralipid) for refractory seizures or cardiotoxicity. [1] [2] | • Mechanism: Creates a

"lipid sink" to sequester the lipid-soluble anesthetic from the plasma. [2] • Dosing:
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Bolus: 1.5 mL/kg (ideal body weight) IV over 2-3 minutes. [1] [2]

Infusion: 0.25 mL/kg/min IV. [1] [2]
Upper Limit: Approximately 12 mL/kg in the first 30 minutes. [2] | | Cardiovascular Support | 1.

Treat hypotension with IV fluids and vasopressors as needed. [1] [2]

Manage arrhythmias per ACLS guidelines, with modifications. [2] | • Use small bolus doses of
epinephrine (≤1 mcg/kg). [2] • Avoid vasopressin, calcium channel blockers, beta-blockers, and
other local anesthetics like lidocaine. [2] |

Mechanism of Toxicity and Experimental Data

For your research and development workflows, understanding the underlying mechanisms and specific

experimental data is crucial.

Mechanism of Action & Toxicity: Chloroprocaine acts by binding to voltage-gated sodium channels

on the cytoplasmic side of neuronal cell membranes, inhibiting sodium influx and preventing nerve
impulse propagation [4] [5]. In overdose, this action is not specific to peripheral nerves. Systemic

spread leads to blockade of sodium channels in the CNS and cardiac conduction system, causing the
toxic effects [5] [1]. CNS toxicity (e.g., convulsions) typically manifests before more severe cardiac

toxicity [1].
Pharmacokinetic & Toxicity Data: The following quantitative data may be relevant for your

experimental models and safety assessments.

Parameter Data Context / Notes

In Vitro Plasma
Half-Life (Adults)

21 ± 2 sec (males); 25 ± 1 sec
(females) [4] [3]

Rapid hydrolysis by plasma
pseudocholinesterase. [4]

In Vitro Plasma
Half-Life
(Neonates)

43 ± 2 seconds [4] [3]

In Vivo Half-Life
(Maternal Plasma)

3.1 minutes (range: 1.5 - 6.4 min) [4] Following intrapartum epidural

anesthesia.

Protein Binding One of the lowest among clinical local

anesthetics [4] [5]

Contributes to short duration of action.

[5]
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Parameter Data Context / Notes

Metabolism Rapid hydrolysis by plasma
pseudocholinesterase (esterses in

ocular tissue) [4]

Metabolites: β-diethylaminoethanol
and 2-chloro-4-aminobenzoic acid. [4]

Acute Toxicity
(Animal LD50)

Intravenous (mice): 97 mg/kg [4] As chloroprocaine HCl.

Subcutaneous (mice): 950 mg/kg [4] As chloroprocaine HCl.

Experimental & Clinical Considerations

Use of Epinephrine: Adding epinephrine (1:200,000) to chloroprocaine for infiltration or peripheral
nerve blocks reduces the rate of absorption and peak plasma concentration, allowing for a higher

maximum recommended dose (14 mg/kg, up to 1000 mg) compared to when it is used alone (11
mg/kg, up to 800 mg) [5].

Contraindication in Spinal Anesthesia: Epinephrine should not be added to chloroprocaine for
spinal (intrathecal) anesthesia, as this combination has been associated with transient neurological

symptoms like flu-like symptoms (malaise, myalgias, fever) [5].
Drug Interactions: One of chloroprocaine's metabolites, 2-chloro-4-aminobenzoic acid, can inhibit

the action of sulfonamide drugs [4] [3].

The following diagram illustrates the logical workflow for responding to a suspected chloroprocaine

overdose, integrating the key decision points and interventions described in the protocols above.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://go.drugbank.com/drugs/DB01161
https://go.drugbank.com/drugs/DB01161
https://go.drugbank.com/drugs/DB01161
https://go.drugbank.com/drugs/DB01161
https://www.ncbi.nlm.nih.gov/books/NBK532901/
https://www.ncbi.nlm.nih.gov/books/NBK532901/
https://go.drugbank.com/drugs/DB01161
https://www.drugs.com/pro/chloroprocaine.html
https://www.smolecule.com/products/s523530?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Suspected Chloroprocaine Overdose

Immediate Actions

Stop injection
Call for help

Assess ABCs

Airway & Breathing Assessment

Seizures Present?

Administer Benzodiazepines
(First-line)

Yes

Cardiovascular Stability Present?

No

Control effective?

Yes

No

No
(Refractory)

P id S ti C

Yes
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Initiate 20% Lipid Emulsion Therapy Provide Supportive Care
Monitor in controlled setting

Bolus: 1.5 mL/kg
over 2-3 min

Infusion: 0.25 mL/kg/min

Continue Supportive Care
and Monitoring

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b523530#treating-chloroprocaine-overdose-convulsions-

respiratory-arrest]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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